molecular formula C11H13N3O B12783359 3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- CAS No. 117903-07-8

3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl-

Cat. No.: B12783359
CAS No.: 117903-07-8
M. Wt: 203.24 g/mol
InChI Key: IBJHHNXUUIHLKO-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring with a 4-aminophenyl and a methyl group attached. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized pyridazinone derivatives, reduced dihydropyridazinones, and various substituted pyridazinone compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and cardiovascular disorders.

    Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting its anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-1,2,4-triazin-6(1H)-ones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.

    1,2,4-Triazoles: These compounds are also nitrogen-containing heterocycles with significant pharmacological properties.

Uniqueness

3(2H)-Pyridazinone, 4,5-dihydro-5-(4-aminophenyl)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazinone ring with an aminophenyl and methyl group makes it a versatile compound for various applications.

Properties

CAS No.

117903-07-8

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-(4-aminophenyl)-3-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C11H13N3O/c1-7-10(6-11(15)14-13-7)8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,14,15)

InChI Key

IBJHHNXUUIHLKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)CC1C2=CC=C(C=C2)N

Origin of Product

United States

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